molecular formula C5H5ClO3 B3048487 Methyl 4-chloro-4-oxobut-2-enoate CAS No. 17081-97-9

Methyl 4-chloro-4-oxobut-2-enoate

Cat. No. B3048487
Key on ui cas rn: 17081-97-9
M. Wt: 148.54 g/mol
InChI Key: JHDQHPJHLHKZDL-UHFFFAOYSA-N
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Patent
US06277862B1

Procedure details

5.0 g (51.0 mmol) of maleic anhydride were heated to 100° C. in 2.2 ml of MeOH for 1 hour [J. Chem. Soc., 1964, 526-528]. The reaction mixture was cooled to room temperature and 37 ml (50.7 mmol) of SOCl2 were added dropwise. The reaction was refluxed for 1.5 hours and then distilled collecting the fraction boiling at 42-44° C./2 mbar to obtain 5.3 g of the title compound, possibly as a mixture of E and Z diastereoisomers. This compound was used without further purification in the subsequent reaction to prepare Examples 18 and 19.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
title compound

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.O=S(Cl)[Cl:10].[CH3:12][OH:13]>>[CH3:12][O:13][C:1](=[O:7])[CH:2]=[CH:3][C:4]([Cl:10])=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
2.2 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
collecting the fraction boiling at 42-44° C./2 mbar

Outcomes

Product
Name
title compound
Type
product
Smiles
COC(C=CC(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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